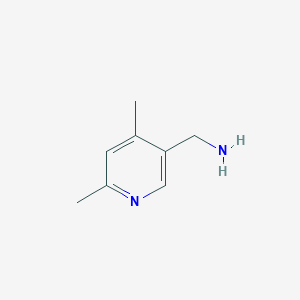

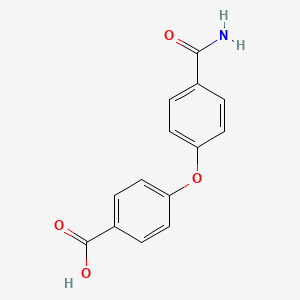

![molecular formula C10H9F2N3O3 B1437719 [4-(difluoromethyl)-3-methyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid CAS No. 1018150-76-9](/img/structure/B1437719.png)

[4-(difluoromethyl)-3-methyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid

Descripción general

Descripción

[4-(difluoromethyl)-3-methyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid is a useful research compound. Its molecular formula is C10H9F2N3O3 and its molecular weight is 257.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality [4-(difluoromethyl)-3-methyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [4-(difluoromethyl)-3-methyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

- [4-(Difluoromethyl)-3-methyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid is used in the synthesis of various heterocyclic compounds. For instance, it is involved in the preparation of compounds like pyrazoles, pyridines, tetrazoles, thiazoles, thiophenes, and chromenes, which are important in the field of organic chemistry (El‐Mekabaty, 2015).

Antimicrobial and Antitumor Activities

- Derivatives of this compound have been studied for their antimicrobial and antitumor properties. For instance, pyrazolo[3,4-b]pyridine derivatives synthesized from reactions involving this compound exhibited antibacterial activity against Gram-positive and Gram-negative bacteria, and antifungal activity against Fusarium Oxysporum and Penicillium expansum. Some of these compounds also showed notable antitumor activity against liver cell lines (El-Borai, Rizk, Abd‐Aal, El-Deeb, 2012).

Electrochemical Studies

- The compound and its derivatives have been subjects in electrochemical studies. For instance, novel Mannich bases bearing the pyrazolone moiety, synthesized using this compound, were characterized and their electrochemical behavior was analyzed through techniques like polarography and cyclic voltammetry (Naik, Prasad, Narasimha, Rao, Ravindranath, 2013).

Green Chemistry and Catalysis

- In the context of green chemistry, this compound has been used in the synthesis of pyrazolo[3,4-b]pyridine derivatives using environmentally friendly methods. For example, magnetically separable graphene oxide anchored sulfonic acid was used as a catalyst for the synthesis of such compounds in a deep eutectic solvent under microwave irradiation, showcasing an innovative approach in sustainable chemical processes (Zhang, Liu, Liu, Shang, Hu, Zhang, 2016).

Mecanismo De Acción

Target of Action

The primary target of [4-(difluoromethyl)-3-methyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid is Histone deacetylase 6 (HDAC6) . HDAC6 is increasingly recognized for its potential in targeted disease therapy .

Mode of Action

This compound inhibits HDAC6 in a unique way. It acts as a mechanism-based and essentially irreversible inhibitor . The compound undergoes an enzyme-catalyzed ring opening reaction in the presence of HDAC6 . The attack of the compound by the zinc-bound water at the sp2 carbon closest to the difluoromethyl moiety followed by a subsequent ring opening of the oxadiazole yields the deprotonated difluoroacetylhydrazide as the active species .

Biochemical Pathways

The inhibition of HDAC6 by [4-(difluoromethyl)-3-methyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid affects the histone deacetylation pathway . HDAC6 is involved in the regulation of a range of proteins, most notably cortactin, the Alzheimer-related tau, and the chaperone Hsp90 . Therefore, the inhibition of HDAC6 can have downstream effects on these proteins and their associated pathways.

Pharmacokinetics

Compounds bearing a cf2h group are known to be better hydrogen-bond donors than their methylated analogues , which could potentially influence their absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of the action of [4-(difluoromethyl)-3-methyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid is the inhibition of HDAC6 . This leads to an increase in the acetylation of histones and other proteins, which can have various molecular and cellular effects depending on the specific proteins and pathways involved .

Action Environment

The action of [4-(difluoromethyl)-3-methyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid can be influenced by various environmental factors. For example, the reaction outcomes are restricted by the reaction environment . Without the use of a base, gem-difluoro-oxylated quinazolin (thi)ones were afforded effectively as a sole product . In contrast, only monofluoro-oxylated analogues were obtained under basic conditions .

Propiedades

IUPAC Name |

2-[4-(difluoromethyl)-3-methyl-6-oxo-7H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F2N3O3/c1-4-8-5(9(11)12)2-6(16)13-10(8)15(14-4)3-7(17)18/h2,9H,3H2,1H3,(H,13,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WULKBPXKWCRBCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C2=C1C(=CC(=O)N2)C(F)F)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F2N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[4-(difluoromethyl)-3-methyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

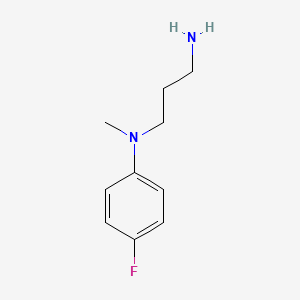

![2-Hydroxy-6-isopropylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B1437638.png)

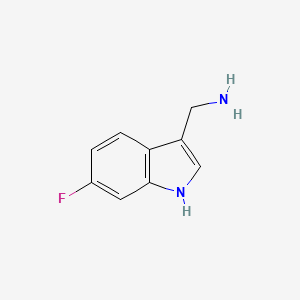

![3-[(Tert-butoxy)methyl]aniline](/img/structure/B1437642.png)

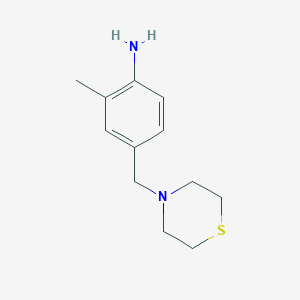

![{2-[4-(Ethylsulfonyl)piperazin-1-yl]ethyl}amine](/img/structure/B1437643.png)

![[5-(2-furyl)-2H-tetrazol-2-yl]acetic acid](/img/structure/B1437648.png)

![2-[4-(3-Amino-2-pyridinyl)-1-piperazinyl]-1-ethanol](/img/structure/B1437650.png)

![5,5-dimethyl-4H,5H-naphtho[1,2-b]thiophene-2-carboxylic acid](/img/structure/B1437659.png)